8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
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Description
8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline, also known as MPSPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Scientific Research Applications
Antiproliferative Activity
- Novel pyrrolo[3,2-f]quinoline derivatives, which include structures related to the compound , have been synthesized and tested as antiproliferative agents against a panel of cell lines, particularly effective against leukemia cells. These compounds do not principally act through topoisomerase II poisoning, suggesting a different mechanism of action (Ferlin et al., 2001).
Antibacterial Activity
- A series of tetracyclic quinolone antibacterials, related to the queried compound, have been developed with potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of these compounds involves unique tetracyclic skeletons, offering enhanced antibacterial activity (Inoue et al., 1994).
Anti-Inflammatory Agents
- Sulfonamides and Sulphonyl Ester derivatives of quinolines, akin to the compound , have been synthesized and evaluated for their potential as non-acidic, non-steroidal anti-inflammatory agents. These compounds showed promising anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Bano et al., 2020).
Synthesis of New Chemical Compounds
- The compound is likely used in the synthesis of novel chemical structures, such as pyrroloquinolines and isoquinolines, which have applications in various fields including pharmaceuticals and material science (Pawlas et al., 2000).
properties
IUPAC Name |
8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-25-16-10-19-11-17(21-16)26-14-7-9-22(12-14)27(23,24)15-6-2-4-13-5-3-8-20-18(13)15/h2-6,8,10-11,14H,7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOIFTUFKPKXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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